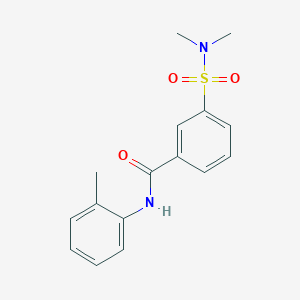![molecular formula C18H23ClN2O5 B4164033 N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid](/img/structure/B4164033.png)
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Übersicht
Beschreibung
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine;oxalic acid is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and an ether linkage to a dimethylethane diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of 4-chloronaphthalen-1-ol with 2-chloroethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloronaphthalen-1-ylboronic acid
- 2-chloronaphthalen-1-ylboronic acid
Uniqueness
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine is unique due to its specific structural features, such as the ether linkage and the presence of both a naphthalene ring and a diamine moiety
Eigenschaften
IUPAC Name |
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O.C2H2O4/c1-19(2)11-9-18-10-12-20-16-8-7-15(17)13-5-3-4-6-14(13)16;3-1(4)2(5)6/h3-8,18H,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGCSMNQVQMHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=CC=C(C2=CC=CC=C21)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-N'-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)-1,2-ethanediamine hydrochloride](/img/structure/B4163952.png)
![N',N'-dimethyl-N-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B4163958.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163970.png)
![1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4163976.png)


![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4163981.png)

![{4-[(2-phenylbutanoyl)amino]phenyl}acetic acid](/img/structure/B4163995.png)
![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]benzimidazole;oxalic acid](/img/structure/B4164000.png)
![Oxalic acid;1-[3-[3-(trifluoromethyl)phenoxy]propyl]benzimidazole](/img/structure/B4164003.png)

![7-[1,3-Benzodioxol-5-yl-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol](/img/structure/B4164019.png)
![N'-[4-(4-bromo-2-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164027.png)
